N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2,4-dimethylbenzamide
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Overview
Description
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2,4-dimethylbenzamide is a synthetic organic compound that features a pyrrolidine ring, a chlorinated phenyl group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2,4-dimethylbenzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of maleic anhydride with aromatic amines, followed by ring closure using thionyl chloride.
Chlorination: The phenyl group is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2,4-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing novel biologically active compounds, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the chlorinated phenyl group play crucial roles in binding to the active site of the target molecule, leading to inhibition or activation of the target’s function . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a dimethylbenzamide group.
4-(pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring and a benzonitrile group.
Uniqueness
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2,4-dimethylbenzamide is unique due to its combination of a pyrrolidine ring, a chlorinated phenyl group, and a dimethylbenzamide moiety. This unique structure provides distinct physicochemical properties and biological activities, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-5-7-16(14(2)11-13)19(23)21-15-6-8-18(17(20)12-15)22-9-3-4-10-22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXNINMYPIUSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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